
4,4'-ジクロロカルコン
概要
説明
4,4'-Dichlorochalcone, also known as 4,4'-Dichlorochalcone, is a useful research compound. Its molecular formula is C15H10Cl2O and its molecular weight is 277.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-Dichlorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Dichlorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dichlorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗真菌用途
4,4'-ジクロロカルコン: は、その抗菌特性について研究されています。これは、さまざまな細菌株および真菌株に対して顕著な活性を示します。この化合物は、微生物の細胞壁合成を阻害し、その死につながります。 特に、従来の抗生物質に対する耐性を獲得した株に対して効果的であり、薬剤耐性感染症との闘いにおいて貴重な資産となっています .
抗炎症特性
研究によると、4,4'-ジクロロカルコンは抗炎症特性を有しています。それは、免疫、炎症、および造血を媒介および調節するシグナル伝達分子である炎症性サイトカインの産生を阻害することができます。 これは、新しい抗炎症薬の開発のための潜在的な候補となっています .
癌研究
腫瘍学の分野では、4,4'-ジクロロカルコンは、その抗癌活性について研究されています。これは、癌細胞のアポトーシスを誘導し、その増殖を阻害することが知られています。 この化合物は、癌細胞のさまざまなシグナル伝達経路を阻害する能力により、新規の癌治療薬の開発のための有望な分子となっています .
抗酸化効果
4,4'-ジクロロカルコン: は、抗酸化剤としても機能します。これは、不安定な原子であり、細胞に損傷を与え、慢性疾患や老化につながるフリーラジカルを中和することができます。 酸化ストレスに対抗することにより、この化合物は、全体的な健康と寿命を改善することを目的としたサプリメントや薬剤の開発に使用される可能性があります .
材料科学
材料科学では、4,4'-ジクロロカルコンは、新規有機化合物の合成に利用されています。 その分子構造により、さまざまなポリマーや有機フレームワークの前駆体として機能し、強化された強度、柔軟性、または電気伝導率などの特定の特性を備えた新しい材料の開発に使用することができます .
環境用途
最後に、4,4'-ジクロロカルコンは、潜在的な環境用途を持っています。その化学的性質は、水浄化や汚染物質の分解などのプロセスで利用できます。 この化合物を環境に優しい方法で環境問題を軽減するためにどのように使用できるかについて、研究が進められています .
作用機序
4,4’-Dichlorochalcone: is a chalcone derivative, belonging to the flavonoid family. Chalcones are open-chain precursors for the biosynthesis of flavonoids and isoflavonoids. Their structure consists of two aromatic rings linked by an aliphatic three-carbon chain. The compound’s primary targets likely involve specific cellular proteins or enzymes, which it interacts with to exert its effects .
Mode of Action
The α,β-unsaturated carbonyl system in chalcones makes them biologically active. In the case of 4,4’-Dichlorochalcone , this system allows it to interact with cellular components. It may act as an enzyme inhibitor, modulate gene expression, or affect signal transduction pathways. By binding to its targets, it triggers downstream changes that impact cellular processes .
Biochemical Pathways
The affected pathways can vary based on the specific targets
生化学分析
Biochemical Properties
4,4’-Dichlorochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with inducible nitric oxide synthase (iNOS), where 4,4’-Dichlorochalcone inhibits the iNOS-catalyzed production of nitric oxide (NO) in cell cultures . This inhibition is crucial for its anti-inflammatory properties. Additionally, 4,4’-Dichlorochalcone has been shown to interact with nuclear transcription factors, thereby influencing gene expression .
Cellular Effects
4,4’-Dichlorochalcone exerts various effects on different cell types and cellular processes. It has been observed to inhibit the production of nitric oxide in lipopolysaccharide-treated RAW 264.7 cells, which are a type of macrophage cell line . This inhibition is associated with the down-regulation of iNOS expression and suppression of nuclear transcription factor-kB activation . These actions contribute to its anti-inflammatory effects. Furthermore, 4,4’-Dichlorochalcone influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of 4,4’-Dichlorochalcone involves several key interactions at the molecular level. It binds to and inhibits the activity of iNOS, leading to a reduction in nitric oxide production . This inhibition is achieved through direct binding interactions with the enzyme, as well as down-regulation of its expression. Additionally, 4,4’-Dichlorochalcone affects the activation of nuclear transcription factors, which play a crucial role in regulating gene expression and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorochalcone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on iNOS and nitric oxide production over extended periods
Dosage Effects in Animal Models
The effects of 4,4’-Dichlorochalcone vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
4,4’-Dichlorochalcone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes metabolic transformations, including reduction and conjugation reactions, which influence its bioavailability and activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4,4’-Dichlorochalcone within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . Understanding these transport mechanisms is essential for developing effective delivery systems for therapeutic applications.
Subcellular Localization
4,4’-Dichlorochalcone exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular components to exert its effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity.
特性
IUPAC Name |
(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEMCRBNZSLQCQ-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19672-59-4 | |
| Record name | 19672-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,4'-dichlorochalcone utilized in the synthesis of novel triazolo-thiadiazepine derivatives?
A1: The study by [] details the synthesis of a novel triazolo-thiadiazepine derivative, 2,4-bis(4-chlorophenyl)-7-(9-decenyl)-2,3-dihydro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine (7), utilizing 4,4'-dichlorochalcone (5) as a key starting material. The reaction involves 3-(9-decenyl)-4-amino-5-mercapto-1,2,4-triazole (1) and 4,4’-dichlorochalcone (5), resulting in the formation of the target compound (7) along with the uncyclized product 1,3-bis(4-chlorophenyl)-3-[3-(9-decenyl)-4-amino-5-thio-1,2,4-trizolyl]propan-1-one (6) in a lower yield. This highlights the potential of 4,4'-dichlorochalcone as a building block for synthesizing more complex heterocyclic compounds with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
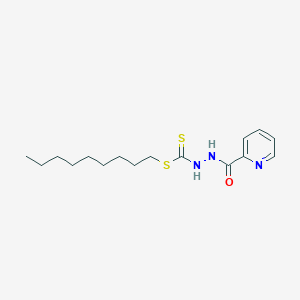

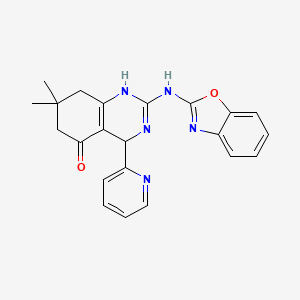
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
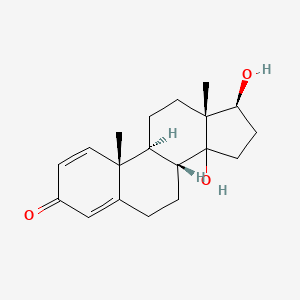
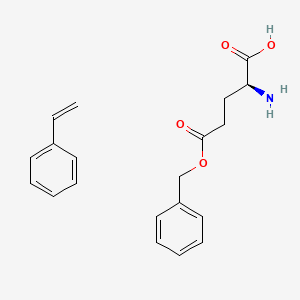
![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
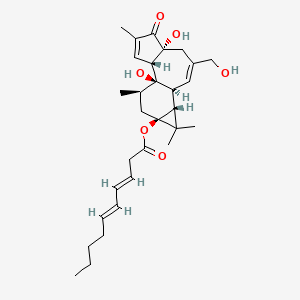
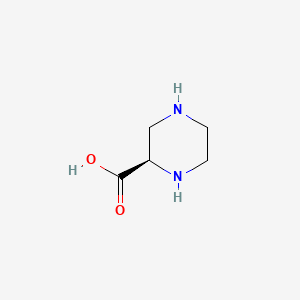
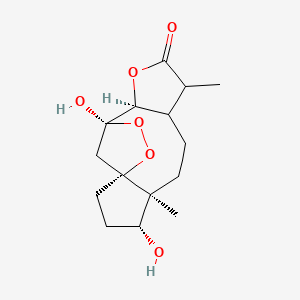

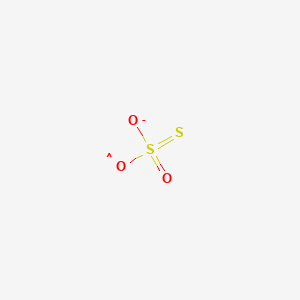
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
